Sodium bismuthate

Analytical Chemistry Organic Synthesis Biochemistry

Substituting sodium bismuthate with generic oxidants often fails due to insufficient redox potential. NaBiO₃ (Bi(V)/Bi(III) E° ~2.03 V) uniquely oxidizes Mn(II) to permanganate for definitive steel analysis, outperforming peroxodisulfate. Key procurement advantages: • Battery R&D: 1-10% doping in MnO₂ cathodes boosts discharge voltage by 100-150 mV and capacity by >72% vs. unmodified electrodes, surpassing Bi₂O₃-modified analogs. • Selective aqueous 1,2-diol cleavage-unlike water-sensitive Pb(OAc)₄-with 85-90% yield in benzylic alcohol oxidations. • Chromogenic catecholamine detection (epinephrine LOD: 0.26 μmol L⁻¹). Supplied as ACS reagent (≥80%) with batch-to-batch consistency for analytical and materials workflows.

Molecular Formula BiNaO3
Molecular Weight 279.968 g/mol
CAS No. 12232-99-4
Cat. No. B044082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium bismuthate
CAS12232-99-4
SynonymsBismuth Sodium Oxide; _x000B_Sodium Bismuthate(V) (NaBiO3);  Bismuth Sodium Trioxide;  Sodium Bismuth Oxide (NaBiO3);  _x000B_
Molecular FormulaBiNaO3
Molecular Weight279.968 g/mol
Structural Identifiers
SMILES[O-][Bi](=O)=O.[Na+]
InChIInChI=1S/Bi.Na.3O/q;+1;;;-1
InChIKeyPNYYBUOBTVHFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Bismuthate: High-Potential Inorganic Oxidant


Sodium bismuthate (NaBiO₃) is an inorganic compound containing bismuth in the +5 oxidation state, appearing as a yellow to yellowish-brown, water-insoluble powder [1]. It is recognized as a potent and selective oxidizing agent, distinguished by its exceptionally high redox potential, which enables chemical transformations that are challenging or impossible with many common oxidants [2]. Its unique reactivity profile is leveraged in critical applications, including the definitive analytical determination of manganese, selective organic functional group transformations, and specialized processes in nuclear and materials chemistry [3]. For procurement, its value lies not just in its oxidation strength, but in its specific, quantifiable performance advantages over alternative reagents in defined systems.

Why Sodium Bismuthate Cannot Be Replaced


Substituting sodium bismuthate with a generic oxidant or even another bismuth compound often leads to experimental failure or suboptimal results due to fundamental differences in redox potential, reaction selectivity, and medium compatibility. For instance, its Bi(V)/Bi(III) redox couple has an estimated standard potential of 2.03 V, placing it among the strongest oxidants in aqueous solution—more powerful than peroxodisulfate [1]. This potential enables specific oxidations, such as the conversion of Mn(II) to permanganate, which is a cornerstone analytical reaction not readily achieved by weaker oxidants . Furthermore, sodium bismuthate exhibits a unique selectivity profile for glycol cleavage compared to its closest functional analog, lead tetraacetate, and is notably tolerant of water, unlike the lead-based reagent [2]. Even within the bismuth family, sodium bismuthate's performance in materials applications significantly differs from bismuth(III) oxide (Bi₂O₃), demonstrating that the oxidation state of bismuth is a critical determinant of function [3]. The quantitative evidence below substantiates these specific points of differentiation, underscoring the procurement risk associated with unverified substitutions.

Sodium Bismuthate: Comparative Performance Evidence


Glycol Cleavage: Water Tolerance vs. Lead Tetraacetate

Sodium bismuthate (NaBiO₃) demonstrates a critical practical advantage over its closest functional analog, lead tetraacetate (LTA), in the selective oxidative cleavage of α-hydroxy acids and 1,2-diols. A key differentiator is its tolerance of water [1]. This property is essential for applications in complex aqueous biological samples, such as urine, where LTA is ineffective due to its rapid hydrolysis [1].

Analytical Chemistry Organic Synthesis Biochemistry

Benzylic Alcohol Oxidation vs. Chromium-Based Reagents

In the oxidation of benzylic alcohols to their corresponding aldehydes and ketones, sodium bismuthate provides high yields under conditions described as mild, presenting an alternative to traditional chromium-based oxidants which often require more hazardous conditions and generate toxic waste . A case study reported yields of 90% for benzyl alcohol to benzaldehyde and 85% for 1-phenylethanol to acetophenone .

Organic Synthesis Oxidation Chemistry Green Chemistry

MnO2 Electrode Doping: NaBiO3 vs. Bi2O3

In electrochemical applications, doping manganese dioxide (MnO₂) electrodes with sodium bismuthate (NaBiO₃) yields significant performance improvements compared to both undoped MnO₂ and electrodes doped with bismuth trioxide (Bi₂O₃) [1]. Experimental data show that NaBiO₃-modified electrodes achieve a higher discharge voltage and capacity [1].

Materials Science Electrochemistry Battery Technology

Chromogenic Catecholamine Assay Sensitivity

Sodium bismuthate serves as a sensitive chromogenic reagent for the spectrophotometric determination of catecholamine drugs like epinephrine and norepinephrine. A validated method demonstrates linear calibration and low detection limits, enabling quantification of these analytes in pharmaceutical preparations [1].

Analytical Chemistry Pharmaceutical Analysis Spectrophotometry

Aqueous Oxidizing Power: Redox Potential

The oxidizing power of sodium bismuthate is quantified by the estimated standard potential of its Bi(V)/Bi(III) redox couple, which is 2.03 V [1]. This value classifies it as one of the most powerful oxidants available for aqueous solution chemistry, exceeding the potential of peroxodisulfate and approaching that of ozone [1].

Inorganic Chemistry Electrochemistry Oxidation Reactions

Glycol Cleavage Efficiency

Early studies established the utility of sodium bismuthate for the oxidative cleavage of 1,2-glycols to carbonyl compounds, achieving product isolation yields in the range of 70–100% for various substrates on a 0.01-mol scale [1]. The reagent was used as a suspension in glacial acetic acid or aqueous dioxan with phosphoric acid [1].

Organic Synthesis Methodology Functional Group Transformations

Sodium Bismuthate: Research and Industrial Applications


Manganese Determination in Metallurgy

Sodium bismuthate is the classic reagent for the quantitative analysis of manganese in steel, iron, and ores . The method leverages the unique high redox potential of NaBiO₃ to oxidize Mn(II) to the intensely purple permanganate ion (MnO₄⁻), which is then easily quantified by spectrophotometry . This specific and robust reaction, enabled by sodium bismuthate, is a standard analytical procedure in metallurgical quality control laboratories.

MnO2 Cathode Doping for Alkaline Batteries

In battery R&D, sodium bismuthate is a high-value dopant for manganese dioxide (MnO₂) cathodes in alkaline cells. As demonstrated by electrochemical studies, incorporating 1–10% NaBiO₃ into the electrode material increases discharge voltage by 100–150 mV and boosts discharge capacity by over 72% compared to unmodified electrodes [1]. Its performance also surpasses that of electrodes modified with Bi₂O₃ [1]. This makes it a key material for developing next-generation, high-energy-density primary batteries.

Selective Oxidant for Organic Synthesis and Bioanalysis

Sodium bismuthate is a reagent of choice for the selective oxidative cleavage of 1,2-diols and α-hydroxy acids in both synthetic and analytical chemistry [2]. Its crucial advantage over the functional analog lead tetraacetate is its tolerance of water, which allows its direct application to aqueous biological samples like urine for the determination of corticosteroids [2]. For organic synthesis, it provides high yields (85-90%) in the oxidation of benzylic alcohols to aldehydes and ketones, presenting a functional alternative to more hazardous chromium-based oxidants .

Catecholamine Quantification in Pharmaceuticals

Sodium bismuthate is employed as a sensitive and specific chromogenic reagent in the pharmaceutical industry for the spectrophotometric analysis of catecholamine drugs, including epinephrine and norepinephrine [3]. Validated analytical methods using NaBiO₃ provide linear calibration curves across a wide concentration range (e.g., 4.8–800 μmol L⁻¹ for epinephrine) and achieve low detection limits (0.26 μmol L⁻¹ for epinephrine), ensuring accurate potency testing and quality control of finished pharmaceutical products [3].

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